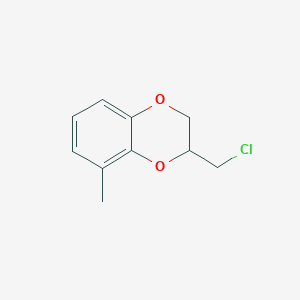
1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with three methyl groups at positions 2, 4, and 6, and a nitro group at position 2’ on the second phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- can be synthesized through a multi-step process involving the nitration of 2,4,6-trimethylbiphenyl. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2’ position.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive and potentially hazardous reagents involved.
化学反应分析
Types of Reactions: 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst, sulfonation using sulfuric acid, and further nitration using nitric acid and sulfuric acid.
Major Products:
Reduction: 2,4,6-trimethyl-2’-aminobiphenyl.
Electrophilic Substitution: Various halogenated, sulfonated, or nitrated derivatives depending on the specific reaction conditions.
科学研究应用
1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology and Medicine: The compound and its derivatives may be investigated for their biological activities, including potential antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It can be used in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用机制
The mechanism of action of 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- depends on its specific application. For example, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The exact molecular targets and pathways involved would vary based on the specific biological context.
相似化合物的比较
2,4,6-trimethylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,6-trimethyl-1,1’-biphenyl: Similar structure but without the nitro group, used in different applications.
2,4,6-trimethyl-2’-aminobiphenyl:
Uniqueness: 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group, which influence its reactivity and potential applications. The combination of these substituents allows for a diverse range of chemical transformations and applications in various fields.
属性
CAS 编号 |
14872-62-9 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C15H15NO2/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16(17)18/h4-9H,1-3H3 |
InChI 键 |
ZEABZBYXHJRQBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate](/img/structure/B12001220.png)
![7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12001221.png)
![3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine](/img/structure/B12001226.png)

![5-(4-methoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001251.png)

![N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide](/img/structure/B12001260.png)


![1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-](/img/structure/B12001280.png)




